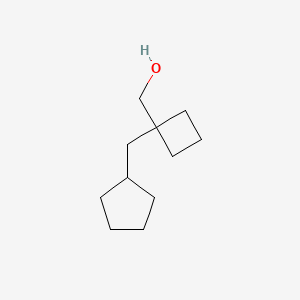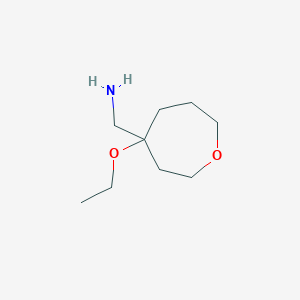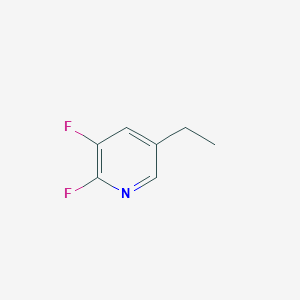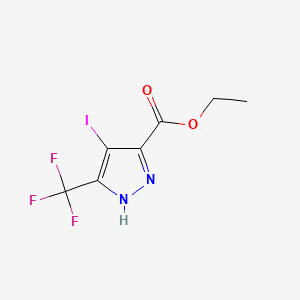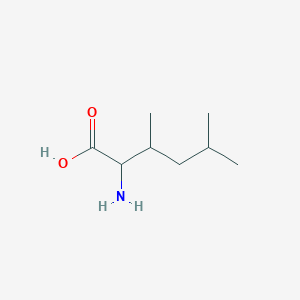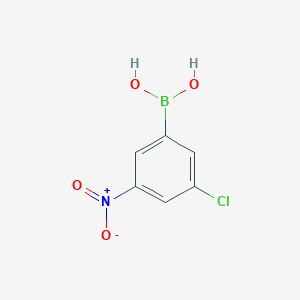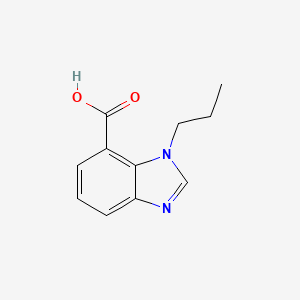
1-((1-Aminocyclohexyl)methyl)-3-propylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-Aminocyclohexyl)methyl)-3-propylurea is an organic compound that features a cyclohexyl ring with an amino group, a propyl chain, and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-Aminocyclohexyl)methyl)-3-propylurea typically involves the reaction of 1-aminocyclohexylmethanol with propyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Formation of 1-aminocyclohexylmethanol: This intermediate is synthesized by the reduction of 1-aminocyclohexanone using a reducing agent such as sodium borohydride.
Reaction with propyl isocyanate: The 1-aminocyclohexylmethanol is then reacted with propyl isocyanate to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-((1-Aminocyclohexyl)methyl)-3-propylurea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino group or the urea moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Substituted urea derivatives.
Aplicaciones Científicas De Investigación
1-((1-Aminocyclohexyl)methyl)-3-propylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-((1-Aminocyclohexyl)methyl)-3-propylurea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group and urea moiety can form hydrogen bonds and other interactions with active sites, influencing biological pathways and processes.
Comparación Con Compuestos Similares
- 1-aminocyclohexylmethanol
- 1-aminocyclohexanone
- Propylurea
Comparison: 1-((1-Aminocyclohexyl)methyl)-3-propylurea is unique due to the presence of both a cyclohexyl ring and a urea moiety, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C11H23N3O |
|---|---|
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
1-[(1-aminocyclohexyl)methyl]-3-propylurea |
InChI |
InChI=1S/C11H23N3O/c1-2-8-13-10(15)14-9-11(12)6-4-3-5-7-11/h2-9,12H2,1H3,(H2,13,14,15) |
Clave InChI |
XOPXVMVFEDDLGG-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)NCC1(CCCCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


